
1-Propene, 1,2,3-trichloro-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,2,3-trichloro-, (E)-, also known as (E)-1,2,3-trichloropropene, is a colorless liquid that is used in the production of various chemicals, including pesticides, pharmaceuticals, and plastics. This chemical compound is highly reactive and has been the subject of numerous scientific studies due to its potential health and environmental impacts.
Mécanisme D'action
The exact mechanism of action of (E)-1,2,3-Trichloropropene is not fully understood. However, it is believed to act as an alkylating agent, which can cause damage to DNA and other cellular components.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to (E)-1,2,3-Trichloropropene can cause a range of biochemical and physiological effects, including respiratory irritation, neurotoxicity, and liver damage. It has also been shown to have carcinogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1,2,3-Trichloropropene has several advantages for use in laboratory experiments, including its high reactivity and ability to form stable intermediates. However, its toxic nature and potential health and environmental impacts must be carefully considered when handling and disposing of this chemical.
Orientations Futures
There are several future directions for research on (E)-1,2,3-Trichloropropene, including:
1. Further studies on its potential health and environmental impacts, including its effects on wildlife and ecosystems.
2. Development of safer and more sustainable alternatives to (E)-1,2,3-Trichloropropene in the production of various chemicals.
3. Investigation of the potential use of (E)-1,2,3-Trichloropropene in the development of new pharmaceuticals and other products.
4. Studies on the potential for (E)-1,2,3-Trichloropropene to act as a biomarker for exposure to other toxic chemicals.
Méthodes De Synthèse
(E)-1,2,3-Trichloropropene is typically synthesized by the reaction of allyl chloride with chlorine gas in the presence of a catalyst such as aluminum chloride. This process produces a mixture of (E)-1,2,3-trichloropropene and its isomer, (Z)-1,2,3-trichloropropene, which can be separated through distillation.
Applications De Recherche Scientifique
(E)-1,2,3-Trichloropropene has been extensively studied for its potential health and environmental impacts. It has been shown to have toxic effects on both humans and animals, including respiratory and neurological effects.
Propriétés
Numéro CAS |
13116-58-0 |
|---|---|
Nom du produit |
1-Propene, 1,2,3-trichloro-, (E)- |
Formule moléculaire |
C3H3Cl3 |
Poids moléculaire |
145.41 g/mol |
Nom IUPAC |
(E)-1,2,3-trichloroprop-1-ene |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1+ |
Clé InChI |
HIILBTHBHCLUER-HNQUOIGGSA-N |
SMILES isomérique |
C(/C(=C\Cl)/Cl)Cl |
SMILES |
C(C(=CCl)Cl)Cl |
SMILES canonique |
C(C(=CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



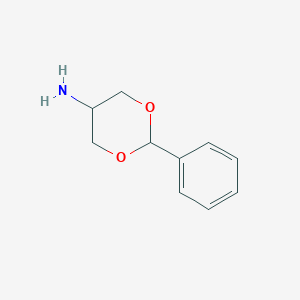
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
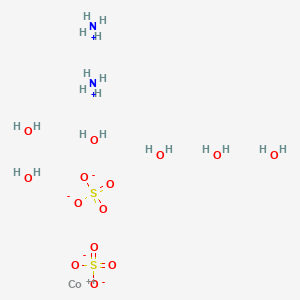
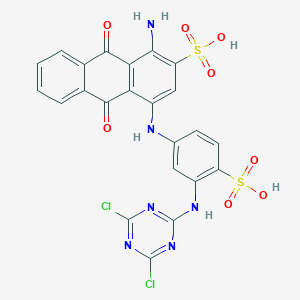

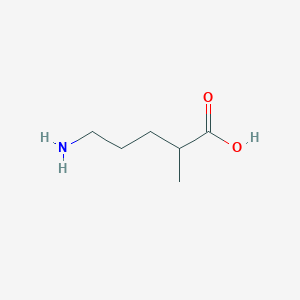
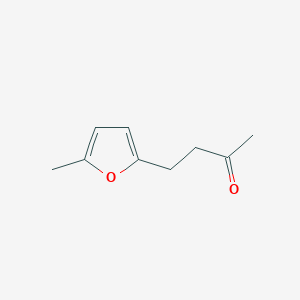
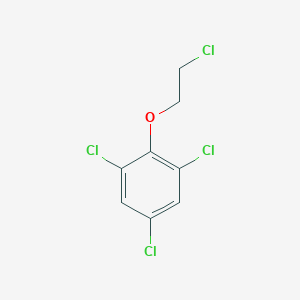
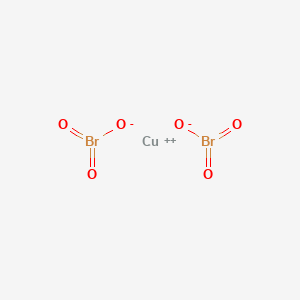
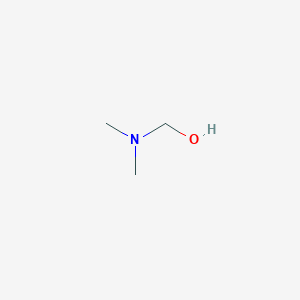
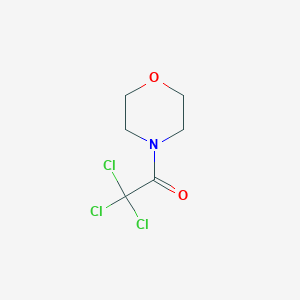

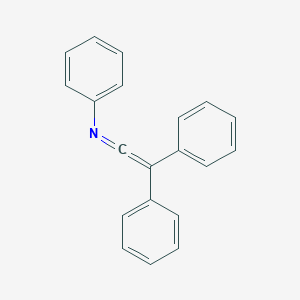
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)